molecular formula C24H24N4S2 B11494311 3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11494311
M. Wt: 432.6 g/mol
InChI Key: HWEHIMRBRBOCTP-UHFFFAOYSA-N
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Description

3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound It features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with a haloketone under basic conditions to form the thiazole ring.

    Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the pyrimidine ring.

    Substitution Reactions: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions, often using phenyl halides and pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thione group, potentially yielding dihydro derivatives.

    Substitution: The phenyl and pyrrolidinyl groups can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated derivatives and strong bases like sodium hydride are often employed.

Major Products

The major products of these reactions include various oxidized or reduced forms of the original compound, as well as derivatives with different substituents on the phenyl or pyrrolidinyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, such as topoisomerase I, which is crucial for DNA replication and cell division . This makes it a candidate for anticancer drug development.

Medicine

In medicine, the compound’s ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, which are valuable in electronics and materials science.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes involved in critical biological processes. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting cell proliferation . This mechanism is similar to that of other known topoisomerase inhibitors like camptothecin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is its specific substitution pattern, which may confer unique binding properties and biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H24N4S2

Molecular Weight

432.6 g/mol

IUPAC Name

3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C24H24N4S2/c1-2-9-20-25-22(27-15-14-18(16-27)17-10-5-3-6-11-17)21-23(26-20)28(24(29)30-21)19-12-7-4-8-13-19/h3-8,10-13,18H,2,9,14-16H2,1H3

InChI Key

HWEHIMRBRBOCTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCC(C3)C4=CC=CC=C4)SC(=S)N2C5=CC=CC=C5

Origin of Product

United States

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